

PF-06835919 patent and intellectual property

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Compound of Interest

Compound Name: PF-06835919

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An In-depth Technical Guide to **PF-06835919**: A Potent Ketohexokinase Inhibitor

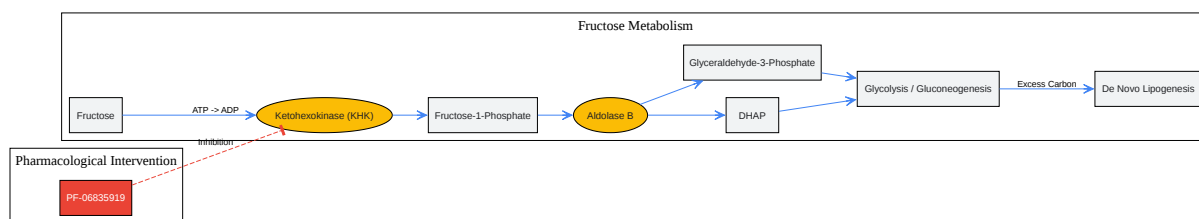
Introduction

PF-06835919 is a first-in-class, potent, and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose.[1] Elevated fructose metabolism has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance.[1] By targeting KHK, **PF-06835919** represents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption. This technical guide provides a comprehensive overview of the intellectual property, mechanism of action, experimental data, and clinical findings related to **PF-06835919**.

Mechanism of Action

PF-06835919 functions as a reversible inhibitor of both isoforms of human ketohexokinase, KHK-C and KHK-A.[2] The primary metabolic pathway of fructose involves its phosphorylation by KHK to fructose-1-phosphate (F1P).[1] **PF-06835919** competitively binds to the ATP-binding site of KHK, thereby preventing this initial step in fructose metabolism.[3] This inhibition leads to a reduction in downstream metabolic products and has been shown to reverse metabolic dysfunction in preclinical models.[4]

Signaling Pathway of Fructose Metabolism and KHK Inhibition



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Caption: Fructose metabolism pathway and the inhibitory action of **PF-06835919** on Kethexokinase (KHK).

Quantitative Data

The following tables summarize the key quantitative data reported for **PF-06835919**.

Table 1: In Vitro Potency and Selectivity

Target	IC50 (nM)	Source
Human KHK-C	8.4 - 10	[5][6]
Human KHK-A	66 - 170	[5][6]

PF-06835919 demonstrates high selectivity for KHK-C over KHK-A and was tested against a panel of 89 other kinases, phosphatases, and receptors at 10 μ M with no significant off-target activity observed.[6]

Table 2: In Vitro Cellular Activity

Cell Type	Assay	IC50 (μM)	Source
Primary Human Hepatocytes	Fructose-1-Phosphate Reduction	0.232	[6]
Primary Rat Hepatocytes	Fructose-1-Phosphate Reduction	2.801	[6]

Table 3: Preclinical In Vivo Efficacy (Rat Models)

Model	Treatment	Outcome	Source
High-Fructose Diet	10 or 30 mg/kg (twice daily)	Reduced epididymal adipose tissue weight, fasting plasma insulin, and hepatic triglycerides. Increased urinary fructose.	[6]
Western Diet	20 or 60 mg/kg (per day)	Decreased plasma apolipoprotein C3 (ApoC3) and increased plasma adiponectin.	[6]

Table 4: Clinical Efficacy in Patients with NAFLD and Type 2 Diabetes (Phase 2a)

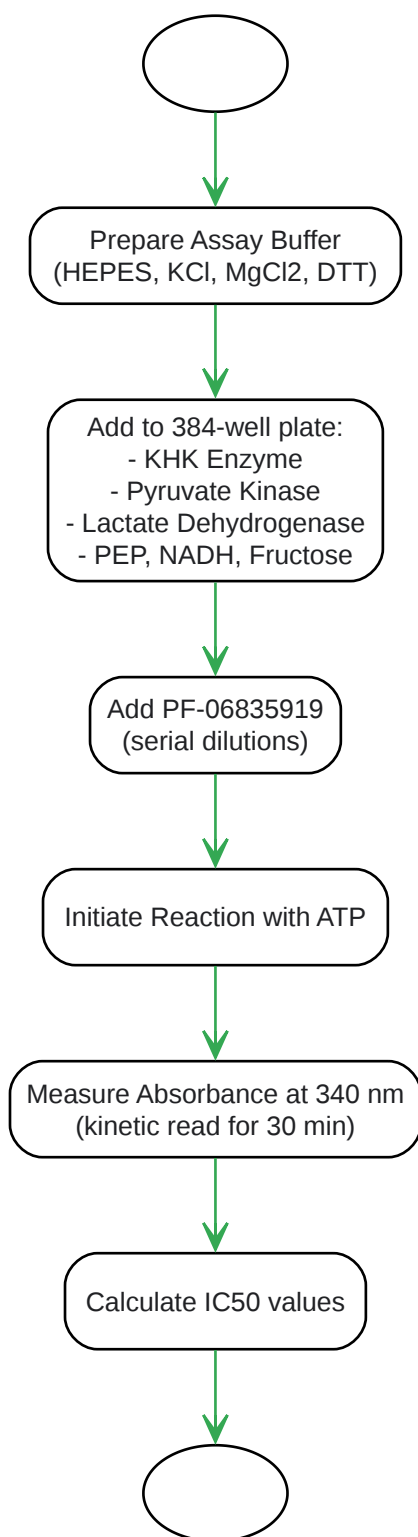
Parameter	Placebo (n=50)	PF-06835919 150 mg (n=46)	PF-06835919 300 mg (n=49)	Source
% Change in Whole Liver Fat (Week 16)	-5.26%	-17.05%	-19.13% (p=0.0288 vs placebo)	[7]
Change in HbA1c (Week 16)	Modest numerical reductions	Modest numerical reductions	Modest numerical reductions	[7]

Experimental Protocols

In Vitro KHK Inhibition Assay

The enzymatic activity of KHK is determined using a coupled-enzyme assay. The reaction measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD⁺ by pyruvate kinase and lactate dehydrogenase.

Experimental Workflow:



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Caption: Workflow for the in vitro KHK enzymatic inhibition assay.

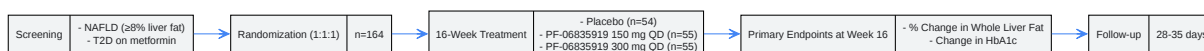
Methodology:

- Reactions are performed in a 384-well plate in an assay buffer containing HEPES, KCl, MgCl₂, and DTT.
- The KHK enzyme, along with coupling enzymes (pyruvate kinase and lactate dehydrogenase) and substrates (phosphoenolpyruvate, NADH, and fructose), are added to the wells.
- **PF-06835919** is added in a range of concentrations.
- The reaction is initiated by the addition of ATP.[8]
- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored kinetically for 30 minutes.[8]
- IC₅₀ values are calculated from the dose-response curves.

Phase 2a Clinical Trial in NAFLD and Type 2 Diabetes

A randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of **PF-06835919**. [7]

Study Design:



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Caption: High-level workflow of the Phase 2a clinical trial for **PF-06835919**.

Methodology:

- Participants: Adults with NAFLD (≥8% whole liver fat confirmed by MRI-PDFF) and type 2 diabetes on stable metformin doses.[7]

- Intervention: Participants were randomized to receive once-daily oral doses of placebo, 150 mg **PF-06835919**, or 300 mg **PF-06835919** for 16 weeks.[7][9]
- Primary Endpoints: The co-primary endpoints were the percentage change from baseline in whole liver fat and the change from baseline in HbA1c at 16 weeks.[7][9]
- Safety and Tolerability: Assessed through monitoring of adverse events, laboratory tests, vital signs, and electrocardiograms.[10]

Intellectual Property

The discovery and development of **PF-06835919** are detailed in patent filings and scientific publications by Pfizer, Inc.[1] The core intellectual property revolves around the novel 3-azabicyclo[3.1.0]hexane acetic acid-based chemical scaffold, which was identified through a combination of fragment-based drug design and structure-based optimization.[1][11]

Conclusion

PF-06835919 is a well-characterized, potent, and selective inhibitor of ketohexokinase with a clear mechanism of action. Preclinical data have demonstrated its efficacy in reversing metabolic abnormalities associated with high fructose intake. Furthermore, a Phase 2a clinical trial has shown that **PF-06835919** significantly reduces liver fat in patients with NAFLD and type 2 diabetes, with a favorable safety and tolerability profile.[7] These findings support the continued development of **PF-06835919** as a potential therapeutic agent for metabolic disorders driven by fructose overconsumption.

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